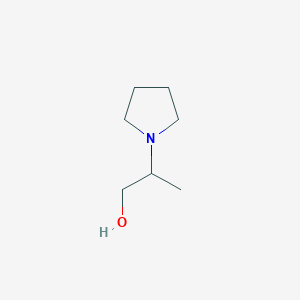
2-Pyrrolidin-1-ylpropan-1-ol
Descripción general
Descripción
“2-Pyrrolidin-1-ylpropan-1-ol” is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-Pyrrolidin-1-ylpropan-1-ol”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Molecular Structure Analysis
The pyrrolidine ring in “2-Pyrrolidin-1-ylpropan-1-ol” is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
1. Asymmetric Catalysis
2-Pyrrolidin-1-ylpropan-1-ol derivatives have been explored as organocatalysts in asymmetric Michael addition reactions. These reactions typically yield good to high yields with excellent enantioselectivities, indicating the potential of these compounds in asymmetric synthesis. A study by Cui Yan-fang (2008) employed nuclear magnetic resonance (NMR) experiments to investigate the catalyzing mechanism of these reactions, offering insights into their effective use in asymmetric synthesis (Cui Yan-fang, 2008).
2. Synthesis of Pyrrolidines
Research has shown that 2-Pyrrolidin-1-ylpropan-1-ol is a key component in the synthesis of pyrrolidines. For instance, Schomaker et al. (2007) described a process for preparing pyrrolidines using a sulfoxonium ylide, demonstrating the compound's utility in synthesizing sterically hindered aziridinols (Schomaker et al., 2007).
3. Spectroscopic and Physicochemical Studies
Studies on derivatives of 2-Pyrrolidin-1-ylpropan-1-ol have provided insights into their spectroscopic and physicochemical properties. Laurella and Erben (2016) focused on the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, highlighting the importance of intramolecular hydrogen bonding (Laurella & Erben, 2016).
4. Building Supramolecular Arrays
Research by Bishop et al. (2005) demonstrated the use of complexes containing 2-Pyrrolidin-1-ylpropan-1-ol derivatives in constructing supramolecular arrays. These complexes form hydrogen-bonded chains and layers within crystals, revealing their potential in supramolecular chemistry (Bishop et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylpropan-1-ol | |
CAS RN |
53663-19-7 | |
| Record name | β-Methyl-1-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




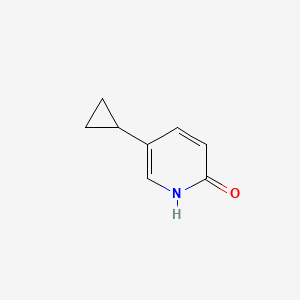
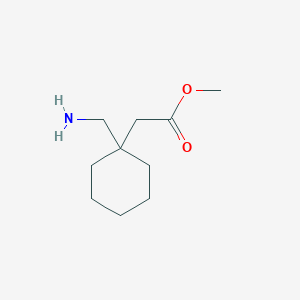
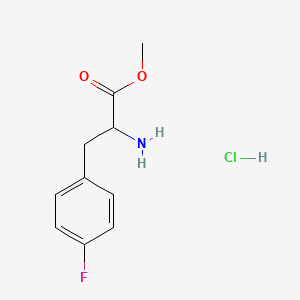
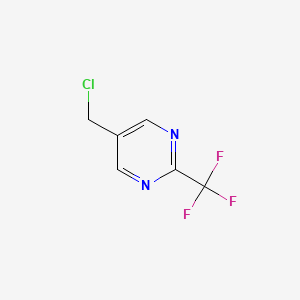
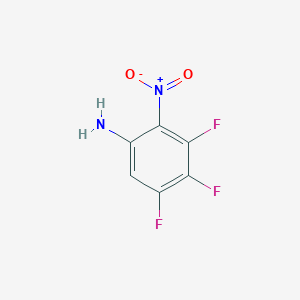
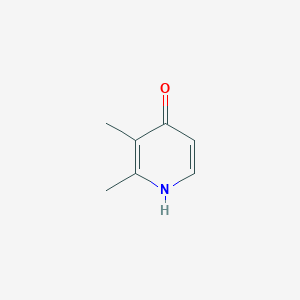
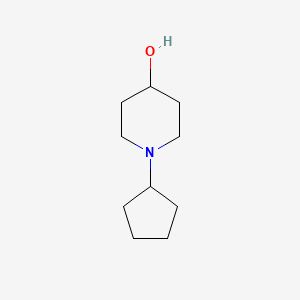

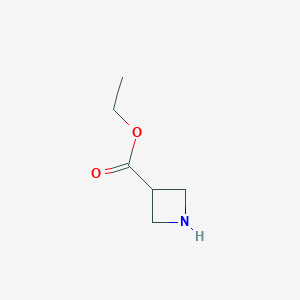

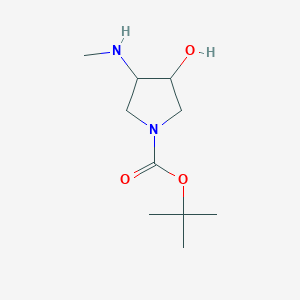
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)